5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family, characterized by its five-membered ring structure containing oxygen and nitrogen atoms. This compound is notable for its potential biological activities, including antibacterial and antifungal properties. The presence of the bromomethyl group and cyclopropyl moiety enhances its chemical reactivity and biological efficacy.
5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole is classified as a heterocyclic compound and specifically as an oxadiazole, which is a subclass of nitrogen-containing heterocycles. This classification is based on its structural features and the presence of nitrogen and oxygen within its ring system.
The synthesis of 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole typically involves several key steps:
Common reagents used in the synthesis include triphenylphosphine, triethylamine, and carbon tetrachloride. The reaction conditions may vary, typically requiring elevated temperatures (around 100°C) for effective cyclization and bromination .
The molecular formula for 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole is . Its structure features a five-membered ring consisting of three nitrogen atoms and two oxygen atoms with a bromomethyl substituent attached to one carbon atom in the ring.
5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole can participate in various chemical reactions due to its functional groups:
The reactivity of the bromomethyl group allows for diverse synthetic pathways leading to new derivatives with potentially enhanced biological activity .
The mechanism by which 5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole exerts its biological effects involves interaction with specific biological targets within microbial cells. The oxadiazole moiety is known to interfere with cellular processes such as protein synthesis or cell wall integrity.
Research indicates that oxadiazoles can exhibit antimicrobial activity by disrupting membrane integrity or inhibiting essential enzymatic functions within target pathogens .
5-(Bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole has garnered attention for its potential applications in medicinal chemistry:
The construction of the 1,2,4-oxadiazole ring system typically follows a two-stage sequence involving O-acylated amidoxime intermediates and subsequent thermal cyclodehydration. For 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole, the initial cyclocondensation requires strategic selection of nitrile and hydroxylamine precursors. 3-Cyclopropylamidoxime serves as the foundational building block, synthesized by reacting cyclopropanecarbonitrile with hydroxylamine under basic conditions (pH 8.2 borate buffer/Na₂CO₃) [1] [8]. A critical advancement involves silica-supported cyclocondensation, where amidoxime immobilization on silica gel enables efficient O-acylation with bromoacetic acid derivatives. This method achieves near-quantitative conversions within 15 minutes under microwave irradiation (120°C), significantly outperforming traditional solution-phase reflux (6–12 hours, ≤65% yield) [10]. Key parameters influencing yield and purity include:
Table 1: Cyclocondensation Method Comparison
Method | Conditions | Time | Yield (%) | Purity (%) |
---|---|---|---|---|
Conventional Reflux | Toluene, 110°C, K₂CO₃ | 12 h | 60–65 | 85 |
Silica-Supported MW | CH₃CN, 120°C, 250 W | 15 min | 92–95 | 98 |
TBAF-Catalyzed Cyclization | THF, rt, 0.1–1.4 eq TBAF | 1–16 h | 75–98* | 90 |
Note: TBAF method requires pre-formed O-acylamidoximes [2].
Regioselectivity is ensured by exploiting the higher nucleophilicity of the amidoxime oxygen versus nitrogen during O-acylation, directing 5-substitution [1].
Installing the bromomethyl moiety necessitates precise functional group interconversion at the oxadiazole 5-position. The most efficient route employs O-acylation of 3-cyclopropylamidoxime with bromoacetyl bromide or activated bromoacetic acid. PyAOP ([(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate]) in pH 8.0 phosphate buffer achieves 95% conversion to the O-(bromoacetyl)amidoxime intermediate at ambient temperature, minimizing hydrolysis [8]. Subsequent cyclodehydration utilizes TBAF (tetrabutylammonium fluoride) catalysis (0.1–1.4 eq) in anhydrous THF, facilitating room-temperature cyclization within 1–12 hours to yield 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole (75–92% yield) [2]. Alternative dehydrating agents (P₂O₅, POCl₃) are less suitable due to potential bromomethyl group degradation under strongly acidic conditions. The bromomethyl functionality exhibits moderate stability in aprotic solvents at low temperatures (<0°C), but prolonged storage necessitates immediate derivatization in most synthetic workflows [2] [7].
The cyclopropyl substituent at the oxadiazole 3-position is established early in the synthesis, primarily via two strategies:
Consequently, early incorporation of the cyclopropyl group via cyclopropanecarbonitrile-derived amidoximes remains the preferred, higher-yielding route for 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole synthesis.
Microwave (MW) irradiation dramatically accelerates key steps in synthesizing 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole, enhancing efficiency and sustainability. Silica gel acts as both a solid support and catalyst in MW-assisted cyclocondensation, enabling solvent-free O-acylation/cyclization sequences. The immobilized 3-cyclopropylamidoxime reacts with bromoacetic acid activated by PyAOP directly on silica under MW irradiation (120°C, 250 W, 15 min), delivering the target compound in 92–95% isolated yield with minimal purification [10]. This method reduces reaction times from hours to minutes and eliminates solvent waste, aligning with green chemistry principles. Comparative studies demonstrate a ~50% reduction in energy consumption versus conventional reflux methods [4] [6] [10]. For the critical cyclodehydration step, MW heating in pH 9.5 borate buffer (90°C, 2h) achieves 85–90% conversion to the oxadiazole, whereas traditional thermal methods require >12 hours at similar temperatures with increased side-product formation [8] [10].
Table 2: Microwave vs. Conventional Synthesis Parameters
Synthetic Step | MW Conditions | Conventional Conditions | Time Reduction | Yield Increase |
---|---|---|---|---|
Amidoxime Formation | pH 8.2 Borate/Na₂CO₃, 80°C, 30 min | EtOH, reflux, 6–8 h | 12–16 fold | ~10% |
O-Acylation | PyAOP, pH 8.0, rt, 10 min | EDC/HOAt, CH₂Cl₂, 0°C→rt, 3h | 18 fold | 15–20% |
Cyclodehydration | pH 9.5 Borate, 90°C, 2h | Toluene, reflux, 12–18 h | 6–9 fold | 10–15% |
Achieving high regioselectivity in 1,2,4-oxadiazole formation, particularly ensuring the bromomethyl group occupies the 5-position and cyclopropyl the 3-position, relies on specialized catalysts:
Regioselectivity is further controlled by the inherent reactivity of the amidoxime: O-acylation is kinetically favored over N-acylation, dictating 5-substitution by the electrophile (e.g., bromoacetyl group), while the nitrile-derived moiety (cyclopropyl) becomes the 3-substituent [1] [8].
CAS No.: 639-99-6
CAS No.: 12002-53-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0